2-[(Diphenylmethylene)amino]acetamide
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Overview
Description
2-(benzhydrylideneamino)acetamide is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a benzhydrylidene group attached to an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylideneamino)acetamide typically involves the reaction of benzhydrylideneamine with acetamide under specific conditions. One common method involves the condensation of benzhydrylideneamine with acetamide in the presence of a catalyst, such as an acid or base, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(benzhydrylideneamino)acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(benzhydrylideneamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(benzhydrylideneamino)acetamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-(benzhydrylideneamino)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(benzhydrylideneamino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(benzhydrylideneamino)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(benzhydrylideneamino)acetamide include:
N-(Diphenylmethylene)aminoacetonitrile: This compound has a similar structure but contains a nitrile group instead of an amide group.
2-(Diphenylmethylene)aminoacetamide: This compound is closely related but may have different substituents on the aromatic ring.
Uniqueness
2-(benzhydrylideneamino)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
79289-52-4 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)acetamide |
InChI |
InChI=1S/C15H14N2O/c16-14(18)11-17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,18) |
InChI Key |
COXLHNQVBHANGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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